molecular formula C15H9BrF3NO5S B2731511 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE CAS No. 957400-03-2

4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE

Cat. No.: B2731511
CAS No.: 957400-03-2
M. Wt: 452.2
InChI Key: OHIZQHFDJBCCOF-UHFFFAOYSA-N
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Description

4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is a chemical compound used in scientific research. Its versatile properties make it valuable for various applications, such as drug synthesis and material science, offering potential for innovative discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE typically involves a series of chemical reactions. One common method includes the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions. This approach allows for the rapid assembly of potentially medicinally relevant compounds .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of copper-catalyzed reactions and other efficient synthetic routes in a controlled environment can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include copper catalysts, trifluoromethyltrimethylsilane, and hydrazines. The reactions are typically carried out under mild conditions to ensure high yields and regioselectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the copper-catalyzed cycloaddition can produce trifluoromethylated pyrazoles, which are valuable in medicinal chemistry .

Scientific Research Applications

4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE is used in various scientific research applications, including:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : In the study of biological pathways and molecular interactions.
  • Medicine : Potential applications in drug development and synthesis.
  • Industry : Used in material science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds:

  • 4-BROMOPHENYL 2-[2-NITRO-4-(TRIFLUOROMETHYL)BENZENESULFINYL]ACETATE
  • Trifluoromethylated pyrazoles
  • Other bromophenyl derivatives

Uniqueness: this compound is unique due to its combination of bromophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

(4-bromophenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrF3NO5S/c16-10-2-4-11(5-3-10)25-14(21)8-26(24)13-6-1-9(15(17,18)19)7-12(13)20(22)23/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIZQHFDJBCCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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